Home > Products > Screening Compounds P4447 > 5-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide
5-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide - 1903305-77-0

5-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide

Catalog Number: EVT-2873191
CAS Number: 1903305-77-0
Molecular Formula: C15H14ClN3O4S2
Molecular Weight: 399.86
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

For instance, the paper "Synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives" [] details various synthetic routes to obtain a library of thieno[3,2-d]pyrimidine derivatives. These routes generally involve reacting a substituted thieno[3,2-d]pyrimidine core with various reagents to introduce different functional groups at specific positions.

Mechanism of Action

While the specific mechanism of action for 5-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide is not discussed in the provided papers, the "Effect of novel modulators of protein kinase C activity upon chemotherapy-induced differentiation and apoptosis in myeloid leukemic cells" [] paper highlights the role of protein kinase C (PKC) modulation in influencing the response of myeloid leukemia cells to chemotherapy.

3-Methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one (2)

Compound Description: This compound serves as a crucial starting material in the synthesis of a variety of thieno[3,2-d]pyrimidine derivatives. [] It undergoes reactions with phosphorus oxychloride to yield chlorinated derivatives and with various other reagents to produce a range of substituted thieno[3,2-d]pyrimidine analogs. [] The biological activity of this compound itself is not discussed in the provided abstract.

Relevance: This compound shares the core thieno[3,2-d]pyrimidine scaffold with the target compound, 5-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide. The variations lie in the substituents on the thieno[3,2-d]pyrimidine ring. [] This structural similarity highlights the compound's importance in the development and exploration of thieno[3,2-d]pyrimidine derivatives as potential therapeutic agents.

4-Chloro-3-methyl-6-phenyl-thieno[3,2-d]pyrimidine-2(3H)-thione (3)

Compound Description: This compound is obtained by treating 3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one (2) with phosphorus oxychloride. [] It serves as a key intermediate in the synthesis of various 6-phenyl-thieno[3,2-d]pyrimidine derivatives with different functional groups at the 4-position. [] The biological activity of this compound itself is not mentioned.

Relevance: This compound shares the thieno[3,2-d]pyrimidine core structure with 5-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide. The presence of a chlorine atom at the 4-position in both compounds emphasizes their close structural relationship. [] This similarity suggests a potential avenue for modifying the target compound through substitutions at this position, potentially influencing its biological activity.

Ethyl-[(3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4-yl)-oxy]acetate (10)

Compound Description: This particular thieno[3,2-d]pyrimidine derivative exhibits potent anticancer activity, comparable to the known anticancer drug doxorubicin, against three human cancer cell lines. [] These cell lines include human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). []

Relevance: This compound shares the core thieno[3,2-d]pyrimidine structure with the target compound, 5-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide. The differences lie in the substitution patterns on the thieno[3,2-d]pyrimidine ring and the presence of the ethyl acetate side chain in compound 10. [] Its potent anticancer activity suggests that modifications of the target compound, particularly incorporating similar side chains or functional groups, could potentially lead to enhanced anticancer properties.

N-(phenyl)/4-chlorophenyl or methoxyphenyl)-2-[(3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-sulfanyl]-acetamide (13a-c)

Compound Description: This series represents a group of thieno[3,2-d]pyrimidine derivatives, synthesized from compound 2. [] They feature variations in the phenyl ring substituents of the acetamide moiety, with 13a having an unsubstituted phenyl, 13b bearing a 4-chlorophenyl, and 13c carrying a methoxyphenyl group. [] While the specific activities of individual compounds within the series are not detailed in the abstract, compound 13b demonstrates particularly potent anticancer activity, comparable to doxorubicin, against the three tested human cancer cell lines. []

Relevance: These compounds share the thieno[3,2-d]pyrimidine core with 5-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide and are distinguished by the sulfanyl-acetamide side chain with varying phenyl ring substituents. [] This structural similarity, combined with the potent anticancer activity observed for compound 13b, suggests that incorporating similar side chains or exploring diverse substitutions on the benzene ring of the sulfonamide moiety in the target compound could be promising strategies for optimizing its anticancer properties.

3-Methyl-2-(methyl-sulfanyl)-6-phenyl-thieno[3,2-d]pyrimidin-4(3H)-one (12)

Compound Description: This compound is a key intermediate in the synthesis of other thieno[3,2-d]pyrimidine derivatives, specifically thieno[1,2,4]triazolopyrimidine derivatives 14 and 15 and 3-methyl-2-(methyl-sulfonyl)-6-phenyl-thieno[3,2-d]pyrimidin-4(3H)-one (16). [] Its own biological activity is not discussed.

Relevance: This compound exhibits structural similarities to 5-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide, sharing the core thieno[3,2-d]pyrimidine structure. [] This shared core structure underscores its role as a key building block in the development of structurally related analogs with potential therapeutic applications.

Thieno[1,2,4]triazolopyrimidine derivatives 14 and 15

Compound Description: These compounds, synthesized from compound 12, belong to the thieno[1,2,4]triazolopyrimidine class. [] While the abstract does not elaborate on their individual structures or activities, compound 15 displays marked anticancer activity, albeit lower than doxorubicin, against the three human cancer cell lines tested. []

Relevance: Although the exact structures of these compounds are not provided, their classification as thieno[1,2,4]triazolopyrimidines indicates a structural relationship with 5-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide through the shared thieno[3,2-d]pyrimidine moiety. [] The significant anticancer activity of compound 15 suggests that exploring the thieno[1,2,4]triazolopyrimidine scaffold could be a valuable strategy for identifying new anticancer agents.

3-Methyl-2-(methyl-sulfonyl)-6-phenyl-thieno[3,2-d]pyrimidin-4(3H)-one (16)

Compound Description: This compound serves as a precursor for synthesizing compound 17 and subsequently, compound 18. [] Its own biological activity is not discussed.

Relevance: This compound is structurally related to 5-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide through the shared thieno[3,2-d]pyrimidine core. [] The presence of the methylsulfonyl group at the 2-position in compound 16 highlights a potential area for structural modification in the target compound that could influence its activity.

2-[(4-Aminophenyl)-amino]-3-methyl-6-phenyl-thieno[3,2-d]pyrimidin-4(3H)-one (17)

Compound Description: This compound is synthesized from compound 16 through reaction with 4-phenylenediamine. [] It acts as a direct precursor to compound 18 and doesn't have its own biological activity reported.

Relevance: This compound shares the thieno[3,2-d]pyrimidine core with 5-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide and introduces an (4-aminophenyl)amino group at the 2-position. [] This structural variation highlights the possibility of incorporating aniline-based substituents into the target compound, potentially influencing its interaction with biological targets.

N-{4-[(3-methyl-4-oxo-6-phenyl-3H,4H--thieno[3,2-d]pyrimidin-2-yl)-amino]phenyl}-methanesulfonamide (18)

Compound Description: This compound, synthesized from compound 17, demonstrates potent anticancer activity, comparable to doxorubicin, against the three human cancer cell lines tested. []

Relevance: This compound shares the core thieno[3,2-d]pyrimidine structure with 5-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide, and both compounds feature a sulfonamide moiety. [] This shared structure and the presence of similar functional groups, combined with its potent anticancer activity, emphasizes the potential of sulfonamide derivatives of thieno[3,2-d]pyrimidines as anticancer agents and provides a structural basis for understanding the potential mechanism of action of the target compound.

Properties

CAS Number

1903305-77-0

Product Name

5-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide

IUPAC Name

5-chloro-2-methoxy-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]benzenesulfonamide

Molecular Formula

C15H14ClN3O4S2

Molecular Weight

399.86

InChI

InChI=1S/C15H14ClN3O4S2/c1-23-12-3-2-10(16)8-13(12)25(21,22)18-5-6-19-9-17-11-4-7-24-14(11)15(19)20/h2-4,7-9,18H,5-6H2,1H3

InChI Key

CVTBXKWYTOUOKS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2C=NC3=C(C2=O)SC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.